molecular formula C10H20N2O4 B13908190 3-Methylazetidine;hemi(oxalic acid)

3-Methylazetidine;hemi(oxalic acid)

Cat. No.: B13908190
M. Wt: 232.28 g/mol
InChI Key: CZPBRGSRDLFVFQ-UHFFFAOYSA-N
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Description

3-Methylazetidine;hemi(oxalic acid): is a chemical compound with the molecular formula C10H20N2O4 . It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine;hemi(oxalic acid) typically involves the formation of the azetidine ring followed by methylation and subsequent reaction with oxalic acid. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of azetidine precursors and methylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 3-Methylazetidine;hemi(oxalic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methylazetidine;hemi(oxalic acid) undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various functionalized azetidines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methylazetidine;hemi(oxalic acid) is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to ring strain makes it valuable in organic synthesis .

Biology and Medicine: In biology and medicine, azetidine derivatives, including 3-Methylazetidine;hemi(oxalic acid), are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets and pathways, potentially leading to new drug candidates .

Industry: In the industrial sector, 3-Methylazetidine;hemi(oxalic acid) is used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Methylazetidine;hemi(oxalic acid) involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biological molecules, potentially leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Methylazetidine;hemi(oxalic acid) is unique due to its specific substitution pattern and the presence of oxalic acid, which can influence its reactivity and applications. The methyl group and oxalic acid moiety provide additional functional handles for further chemical transformations and interactions .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

3-methylazetidine;oxalic acid

InChI

InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-5-3-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

CZPBRGSRDLFVFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC1.CC1CNC1.C(=O)(C(=O)O)O

Origin of Product

United States

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